

An In-Depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(5-Methoxypyridin-3-yl)ethanone** (CAS No. 886364-74-5), a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, outline a robust synthetic protocol, explore its reactivity, and discuss its applications as a versatile building block in drug discovery.

Compound Identification and Physicochemical Properties

1-(5-Methoxypyridin-3-yl)ethanone, also known as 3-acetyl-5-methoxypyridine, is a substituted pyridine derivative. The presence of a ketone and a methoxy group on the pyridine ring imparts a unique electronic character and provides multiple sites for chemical modification, making it a valuable intermediate.

Table 1: Core Identifiers and Physical Properties

Property	Value	Source(s)
CAS Number	886364-74-5	[1][2]
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[3]
IUPAC Name	1-(5-methoxypyridin-3-yl)ethanone	N/A
Physical Form	Solid	N/A
Melting Point	11-13 °C (literature value for similar compound)	[4]
Boiling Point	~220 °C (literature value for similar compound)	[4]
Density	~1.102 g/cm ³ at 25 °C (literature value for similar compound)	[4]
SMILES	<chem>CC(=O)c1cc(ocn1)OC</chem>	N/A
InChI Key	NCDNULVIERIXPT-UHFFFAOYSA-N	N/A

Note: Some physical data is based on the closely related compound 3-acetylpyridine, as specific experimental values for this derivative are not widely published. Researchers should verify these properties on their specific batch.

Spectral Data and Characterization

Full spectral characterization is essential for confirming the identity and purity of **1-(5-Methoxypyridin-3-yl)ethanone**. While a comprehensive public database of its spectra is not readily available, the expected spectral features can be predicted based on its structure. Key analytical techniques for verification include ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[3][5]

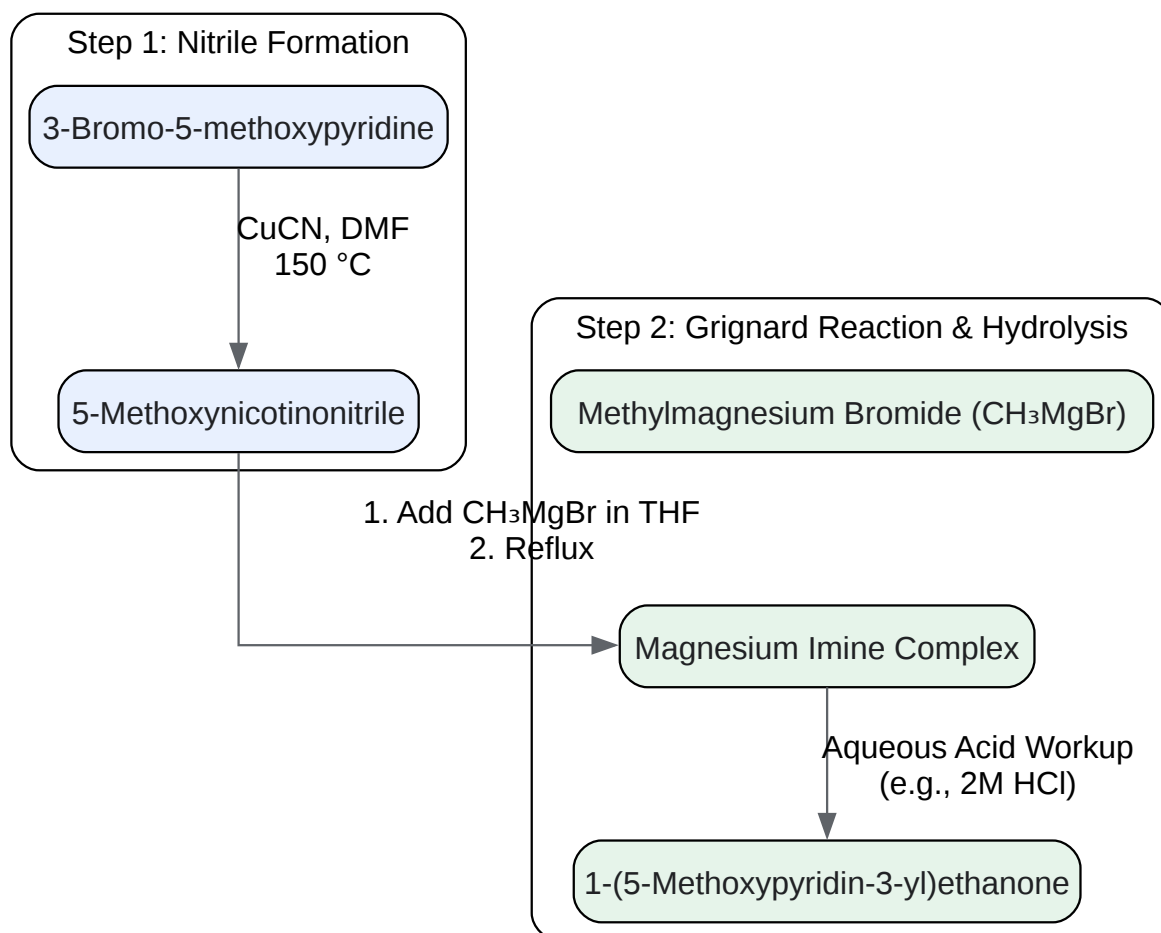
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around 2.6 ppm), the methoxy protons (a singlet around 3.9 ppm), and three aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns.
- ^{13}C NMR: The carbon NMR spectrum will display eight unique signals, including a carbonyl carbon resonance (typically >195 ppm), two carbons attached to oxygen (the methoxy carbon and C5 of the pyridine ring), and the remaining pyridine and methyl carbons.
- IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretch of the ketone, typically in the range of $1680\text{--}1700\text{ cm}^{-1}$. Other significant peaks will correspond to $\text{C}-\text{O}$ stretching of the methoxy group and $\text{C}=\text{N}/\text{C}=\text{C}$ stretching of the pyridine ring.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) corresponding to the compound's molecular weight (151.16).

Synthesis Protocol: A Validated Approach

The synthesis of **1-(5-Methoxypyridin-3-yl)ethanone** can be efficiently achieved from commercially available precursors. A common and reliable strategy involves a Grignard reaction with a substituted pyridine nitrile. This approach is chosen for its high functional group tolerance and robust C-C bond formation.^{[6][7]}

The precursor, 3-bromo-5-methoxypyridine, is synthesized from 3,5-dibromopyridine.^{[8][9]} This is then converted to the corresponding nitrile, 5-methoxynicotinonitrile, which serves as the direct precursor for the final Grignard reaction.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-(5-Methoxypyridin-3-yl)ethanone**.

Step-by-Step Methodology

PART A: Synthesis of 5-Methoxynicotinonitrile from 3-Bromo-5-methoxypyridine

- **System Setup:** To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine (1 equiv.), copper(I) cyanide (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).

- **Reaction Execution:** Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The progress can be monitored by TLC or GC-MS. Rationale: This is a standard Rosenmund-von Braun reaction. DMF is a suitable high-boiling polar aprotic solvent, and the elevated temperature is necessary to drive the nucleophilic substitution.
- **Workup and Isolation:** After cooling to room temperature, pour the mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex with copper salts. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude nitrile by column chromatography on silica gel to yield pure 5-methoxynicotinonitrile.

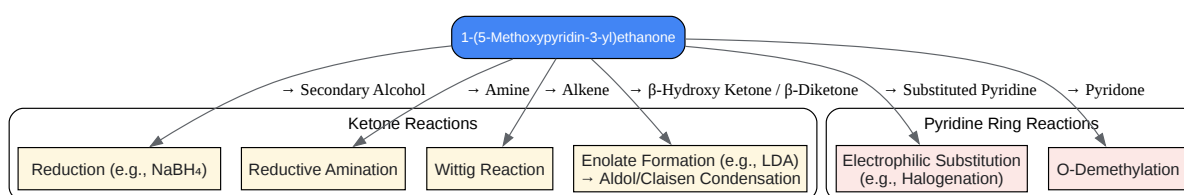
PART B: Synthesis of **1-(5-Methoxypyridin-3-yl)ethanone** via Grignard Reaction

- **System Setup:** In a separate dry, three-necked flask under nitrogen, place the purified 5-methoxynicotinonitrile (1 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).
- **Grignard Addition:** Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.5 equiv., typically 3.0 M in diethyl ether) dropwise via a syringe, maintaining the temperature below 10 °C. Rationale: The Grignard reagent is a potent nucleophile that attacks the electrophilic carbon of the nitrile.^[10] The reaction is exothermic, requiring careful temperature control to prevent side reactions.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the formation of the magnesium imine intermediate.
- **Hydrolysis (Workup):** Cool the reaction mixture again to 0 °C and cautiously quench by slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic. Stir vigorously for 1 hour at room temperature to hydrolyze the imine.^[6]
- **Isolation and Purification:** Make the solution basic by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain **1-(5-Methoxypyridin-3-yl)ethanone**.

Chemical Reactivity and Synthetic Potential

The dual functionality of **1-(5-Methoxypyridin-3-yl)ethanone** makes it a versatile synthetic intermediate. Its reactivity can be categorized by the two main functional groups: the ketone and the substituted pyridine ring.

Reactivity Profile Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. arctomsci.com [arctomsci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 886364-74-5|1-(5-Methoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-(5-METHOXYPYRIDIN-3-YL)ETHANONE(886364-74-5) 1H NMR spectrum [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(5-Methoxypyridin-3-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318958#what-are-the-properties-of-1-5-methoxypyridin-3-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com